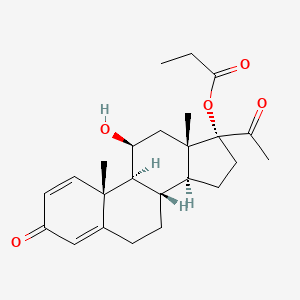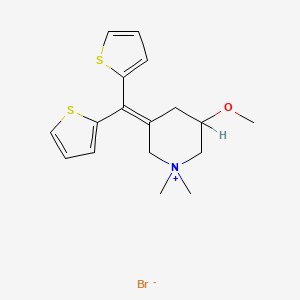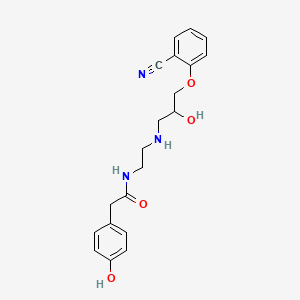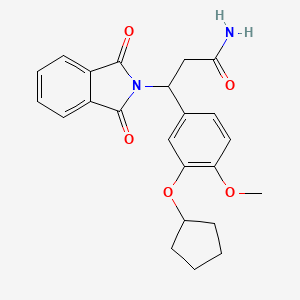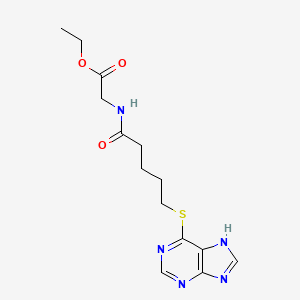
Talipexol
Übersicht
Beschreibung
Wirkmechanismus
Talipexole exerts its effects by acting as a dopamine D2 receptor agonist. It interacts with both pre- and post-synaptic receptors, modulating dopaminergic activity in the brain. Additionally, it has α2-adrenergic agonist activity, which contributes to its pharmacological profile . The compound’s neuroprotective effects are partly due to its ability to scavenge reactive oxygen species and induce the expression of antiapoptotic proteins .
Vorteile Und Einschränkungen Für Laborexperimente
Talipexole has several advantages for lab experiments. It is a potent and selective dopamine agonist, making it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, Talipexole also has some limitations. It has a short half-life, which can make it difficult to administer in experiments. Additionally, it has been shown to have some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Talipexole. One area of interest is the role of Talipexole in addiction. It has been shown to have anti-addictive effects in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Additionally, there is interest in developing new dopamine agonists based on the structure of Talipexole, with the goal of improving its potency and selectivity. Finally, there is interest in using Talipexole as a tool to study the role of dopamine in various neurological diseases, including Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, Talipexole is a dopamine agonist that has been used in various scientific research applications. It has a multi-step synthesis method and acts as a partial agonist of dopamine receptors. Talipexole has several biochemical and physiological effects, including an increase in dopamine release in the brain and improvements in motor and cognitive function. While Talipexole has some limitations, it remains a useful tool for studying the role of dopamine in various physiological and pathological processes. There are several future directions for research on Talipexole, including its potential as a treatment for addiction and the development of new dopamine agonists based on its structure.
Wissenschaftliche Forschungsanwendungen
Talipexole has several scientific research applications:
Medicine: It is primarily used in the treatment of Parkinson’s disease.
Neuroprotection: Research has demonstrated its protective effects against apoptotic cell death in neuroblastoma cells, suggesting potential neuroprotective properties.
Pharmacology: Studies have explored its effects on central monoamine receptors and metabolism, particularly its dopaminergic actions.
Safety and Hazards
When handling Talipexole, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemische Analyse
Biochemical Properties
Talipexole interacts with D2 dopamine receptors and α2-adrenergic receptors . As a D2 dopamine receptor agonist, it binds to these receptors, mimicking the action of dopamine, a neurotransmitter that plays a vital role in motor control and reward. Its interaction with α2-adrenergic receptors suggests that it may also influence the function of noradrenergic neurons .
Cellular Effects
In a primate model of Parkinson’s disease, Talipexole dose-dependently improved motor activity and parkinsonian symptoms This suggests that it may have a significant impact on cellular processes related to motor control
Molecular Mechanism
The molecular mechanism of Talipexole involves its binding to D2 dopamine receptors and α2-adrenergic receptors By binding to these receptors, it can influence the activity of neurons and other cells
Dosage Effects in Animal Models
While Talipexole has been shown to improve motor activity and parkinsonian symptoms in a primate model of Parkinson’s disease , the effects of different dosages of Talipexole in animal models have not been extensively studied
Vorbereitungsmethoden
The synthesis of talipexole involves several steps:
N-alkylation of azepan-4-one: Azepan-4-one is alkylated with allyl bromide in the presence of potassium carbonate to produce 1-allyl-azepan-4-one.
Halogenation: The resulting compound is halogenated with molecular bromine in acetic acid to yield 1-allyl-5-bromohexahydro-4-azepinone.
Cyclization: The final step involves cyclization with thiourea in refluxing ethanol to complete the synthesis of talipexole
Analyse Chemischer Reaktionen
Talipexole undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving halogenation, are crucial in its synthesis.
Common reagents used in these reactions include allyl bromide, potassium carbonate, molecular bromine, and thiourea. The major products formed from these reactions are intermediates leading to the final compound, talipexole .
Vergleich Mit ähnlichen Verbindungen
Talipexole is often compared with other dopamine agonists such as pramipexole and bromocriptine:
Pramipexole: Similar to talipexole, pramipexole is used in the treatment of Parkinson’s disease and exhibits neuroprotective properties.
Bromocriptine: This compound also acts on dopamine receptors but has a broader range of applications, including the treatment of hyperprolactinemia.
Talipexole’s uniqueness lies in its dual action as a dopamine D2 receptor agonist and α2-adrenergic agonist, which contributes to its specific therapeutic effects and side effect profile .
Eigenschaften
IUPAC Name |
6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSSDEDRBUKTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(CC1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046321 | |
| Record name | Talipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101626-70-4 | |
| Record name | Talipexole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101626-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talipexole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALIPEXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2J46Z1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one](/img/structure/B1662723.png)
